molecular formula C13H14N2O B1486796 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol CAS No. 1699487-77-8

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol

Cat. No.: B1486796
CAS No.: 1699487-77-8
M. Wt: 214.26 g/mol
InChI Key: YBWBFRCPBDPINT-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the 6-position and a hydroxyl group at the 4-position of the pyrimidine ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol typically involves the condensation of 3,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a series of steps, including the formation of an intermediate enamine, followed by cyclization and subsequent hydrolysis to yield the desired pyrimidin-4-ol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for further functionalization, making it valuable in organic synthesis and medicinal chemistry.

Biology

  • Enzyme Inhibitor : Research indicates that 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol can act as an enzyme inhibitor. It is particularly relevant in the context of diseases where enzyme overactivity contributes to pathology, such as cancer and inflammatory diseases.
  • Receptor Modulator : The compound has also been studied for its potential to modulate receptor functions, acting as an agonist or antagonist in various biological pathways.

Medicine

  • Therapeutic Properties : The compound is being explored for its anti-inflammatory and anticancer activities. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, potentially leading to new treatments for inflammatory diseases .
  • Antimicrobial Effects : Preliminary studies have indicated that it may possess antimicrobial properties against certain pathogens, suggesting potential applications in treating infections.

Industry

  • Material Development : In industrial applications, this compound is employed in developing new materials with specific electronic or optical properties. Its unique structural features can enhance the performance of materials used in electronics and photonics.

Anti-Diabetic Activity

A study highlighted the anti-diabetic potential of derivatives related to this compound. The synthesized derivatives exhibited significant inhibitory activity against the α-amylase enzyme, which is crucial in carbohydrate metabolism. The results indicated better anti-diabetic effects compared to standard drugs like acarbose .

Anti-Cancer Properties

Research has focused on the ability of this compound to inhibit cancer cell proliferation. Specific signaling pathways involved in tumor growth were targeted, demonstrating promising results in preclinical models .

Inflammation Modulation

Studies have shown that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines. This property suggests potential therapeutic applications in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol is unique due to the presence of the 3,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields .

Biological Activity

6-(3,5-Dimethylphenyl)-2-methylpyrimidin-4-ol is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor or a receptor modulator , affecting various biological pathways.

  • Enzyme Inhibition : The compound binds to the active site of specific enzymes, inhibiting their activity. This is particularly relevant in the context of diseases where enzyme overactivity contributes to pathology.
  • Receptor Modulation : It can also modulate receptor functions by acting as an agonist or antagonist, influencing cellular responses related to various physiological processes.

Therapeutic Applications

Research indicates that this compound has potential therapeutic properties across several domains:

  • Anti-inflammatory Activity : Studies have suggested that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways.
  • Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell proliferation, particularly through its effects on specific signaling pathways involved in tumor growth.
  • Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial properties against certain pathogens.

1. Inhibition of Trypanosoma brucei AdoMetDC

A study identified pyrimidineamine inhibitors targeting the Trypanosoma brucei AdoMetDC enzyme, which is crucial for the survival of this parasite responsible for human African trypanosomiasis (HAT). The structure-activity relationship (SAR) analysis revealed that modifications similar to those in this compound could enhance selectivity and potency against the parasite while minimizing effects on human enzymes .

2. Anticancer Activity

In vitro assays demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities showed half-maximal inhibitory concentrations (IC50) in the low micromolar range against leukemia and breast cancer cells .

3. Structure-Activity Relationships

Research on related compounds has elucidated important features necessary for biological activity. For example, the presence of specific functional groups and steric configurations significantly influences the binding affinity and inhibitory potency against targeted enzymes .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2,4,6-Trimethylpyrimidine Three methyl groups on pyrimidineModerate enzyme inhibition
4-Hydroxy-2-methylpyrimidine Lacks 3,5-dimethylphenyl groupLimited receptor modulation
6-Phenyl-2-methylpyrimidin-4-ol Phenyl group instead of 3,5-dimethylphenylSimilar but less potent

The unique presence of the 3,5-dimethylphenyl group in this compound enhances its chemical reactivity and biological interactions compared to similar compounds.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-4-9(2)6-11(5-8)12-7-13(16)15-10(3)14-12/h4-7H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWBFRCPBDPINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=O)NC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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